molecular formula C12H13NO2 B1394312 5-(2-Aminophenyl)cyclohexane-1,3-dione CAS No. 1215701-71-5

5-(2-Aminophenyl)cyclohexane-1,3-dione

Cat. No. B1394312
M. Wt: 203.24 g/mol
InChI Key: MPCTXYXXJLHBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 5-(2-Aminophenyl)cyclohexane-1,3-dione is 1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2-Aminophenyl)cyclohexane-1,3-dione are not available, similar compounds like 5-Phenyl-1,3-cyclohexanedione have been studied. For instance, 5-Phenyl-1,3-cyclohexanedione reacted with N-substituted isatins in pyridine .

Scientific Research Applications

1. Synthesis of Organic and Heterocyclic Compounds

5-(2-Aminophenyl)cyclohexane-1,3-dione and its derivatives are important in the synthesis of various organic and heterocyclic compounds. For example, studies have demonstrated their use in creating trifluoromethyl groups within organic compounds, which are vital in pharmaceutical and agrochemical industries (Fadeyi & Okoro, 2008).

2. Propellant Stabilization

Certain derivatives of 5-(2-Aminophenyl)cyclohexane-1,3-dione, like 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, have been used as stabilizers in double-base propellants. This application is significant in the field of rocketry and explosives (Soliman & El-damaty, 1984).

3. Anticancer Compound Synthesis

Cyclohexane-1,3-dione derivatives, including 5-(2-Aminophenyl)cyclohexane-1,3-dione, have shown potential in the development of new anticancer compounds. Their ring modification and reactions with other chemicals have been studied to produce compounds with cytotoxic properties against cancer cell lines (Shaaban et al., 2014).

4. Synthesis of Bioactive Molecules

These compounds are key precursors in synthesizing a wide range of bioactive molecules. This includes the production of compounds with diverse biological activities like anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma, Kumar, & Das, 2021).

5. Antimicrobial and Breast Cancer Activity Studies

In addition to their application in synthesizing bioactive molecules, these derivatives have been directly studied for their antimicrobial and anticancer activities. In silico and in vitro studies have been conducted to evaluate their efficacy against microbial strains and cancer cell lines (Chinnamanayakar et al., 2019).

properties

IUPAC Name

5-(2-aminophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCTXYXXJLHBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminophenyl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Aminophenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(2-Aminophenyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(2-Aminophenyl)cyclohexane-1,3-dione
Reactant of Route 4
5-(2-Aminophenyl)cyclohexane-1,3-dione
Reactant of Route 5
5-(2-Aminophenyl)cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
5-(2-Aminophenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.